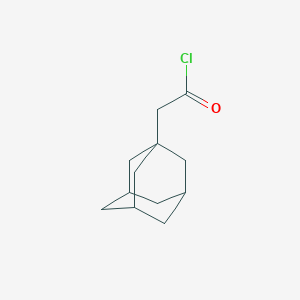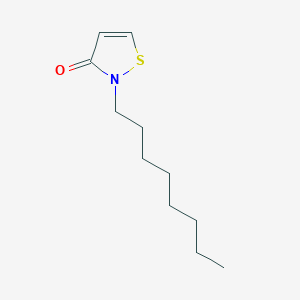
1-Adamantanethionylchlorid
Übersicht
Beschreibung
Synthesis Analysis
1-Adamantaneacetyl chloride can be synthesized through a series of reactions involving the adamantane backbone. The process typically starts with the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate to afford adamantane-1-carbonylisothiocyanate in situ, which is then treated with suitable reagents to obtain the desired product. The synthesized compound's structure can be confirmed using techniques such as elemental analyses, Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy, along with single-crystal X-ray diffraction studies for detailed molecular structure analysis (Saeed, Erben, & Bolte, 2013).
Molecular Structure Analysis
The molecular and crystal structure of 1-adamantaneacetyl chloride derivatives can be determined by single-crystal X-ray analysis. These analyses reveal that such compounds often crystallize in specific systems with well-defined space groups, showcasing the unique molecular conformation stabilized by intramolecular and intermolecular hydrogen bonds. The structural analysis also includes Hirshfeld surface analysis to understand the crystal packing and interactions within the structure (Arshad et al., 2021).
Chemical Reactions and Properties
1-Adamantaneacetyl chloride undergoes various chemical reactions, leading to the formation of novel compounds with significant applications. These reactions include coupling with different reagents to form derivatives that exhibit a range of chemical properties, including potential biological activities. For instance, the reaction with functionally substituted alcohols, phenols, amines, thiols, and ketone oximes can yield a variety of 1-adamantanecarboxylic acid esters, amides, and thio esters, highlighting the compound's versatility as a chemical precursor (Dikusar et al., 2004).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
1-Adamantanethionylchlorid wird in der medizinischen Chemie aufgrund seiner einzigartigen strukturellen, biologischen und stimuli-responsiven Eigenschaften verwendet . Es dient als Vorläufer für die Synthese von Adamantan-Derivaten, die in Arzneimittelverabreichungssysteme wie Liposomen, Cyclodextrine und Dendrimere eingebaut werden . Diese Systeme können die pharmakologischen Eigenschaften von Medikamenten verbessern, indem sie ihre Lipophilie erhöhen und die Bioverfügbarkeit verbessern.
Katalysatorentwicklung
Im Bereich der Katalysatorentwicklung wird this compound verwendet, um Adamantan-basierte Katalysatoren zu erzeugen. Diese Katalysatoren sind an radikalbasierten Funktionalisierungsreaktionen beteiligt, die Diamant-C–H-Bindungen in C–C-Bindungen umwandeln, wobei Produkte mit verschiedenen funktionellen Gruppen entstehen . Dieser Prozess ist wichtig für die Aktivierung starker C–H-Bindungen, die für Käfigkohlenwasserstoffe charakteristisch sind.
Nanomaterialien
Die Verbindung findet Anwendungen in Nanomaterialien aufgrund ihrer strukturellen Ähnlichkeit mit Diamant, die käfigförmige gesättigte Kohlenwasserstoffe mit diamantähnlichen Strukturen sind . Adamantan-Derivate werden verwendet, um die Oberflächeneigenschaften von Nanomaterialien zu modifizieren und so ihre Anwendung in Bereichen wie Molekularelektronik und -mechanik zu verbessern.
Bioaktive Verbindungen
This compound ist ein Ausgangsmaterial für die Synthese von bioaktiven Verbindungen. Seine hohe Reaktivität ermöglicht die Herstellung verschiedener funktioneller Adamantan-Derivate, die als bioaktive Pharmazeutika verwendet werden können . Diese Verbindungen haben aufgrund ihrer biologischen Aktivität potenzielle therapeutische Anwendungen.
Pharmazeutika
In Pharmazeutika wird die Adamantan-Einheit aus this compound in aktive Arzneimittelstrukturen eingeführt, um ihre Lipophilie und pharmakologischen Eigenschaften zu verbessern . Diese Modifikation kann zur Entwicklung neuer Arzneimittelverabreichungssysteme führen und die Oberflächen-Erkennungsfähigkeit verbessern.
Energiereiche Brennstoffe und Öle
Die Verbindung wird auch bei der Synthese von energiereichen Brennstoffen und Ölen verwendet. Seine Derivate dienen als Monomere und Ausgangsmaterialien für die Herstellung von thermisch stabilen Brennstoffen mit hoher Energiedichte, die für Luft- und Raumfahrt-Anwendungen unerlässlich sind .
Diamant
Schließlich ist this compound bei der Synthese von Diamant von Bedeutung. Diese Strukturen werden in verschiedenen Bereichen wie Organokatalyse, Polymeren und Molekularelektronik verwendet, da sie perfekte molekulare Käfigkohlenwasserstoff-Gerüste aufweisen .
Wirkmechanismus
Target of Action
1-Adamantaneacetyl chloride is an organic compound . It is a colorless to pale yellow liquid with a pungent and stimulating odor . It has good solubility in organic solvents . .
Mode of Action
1-Adamantaneacetyl chloride can react with many organic compounds, such as alcohols, phenols, amines, etc., to produce substitution reactions . These reactions generate the corresponding esters, ethers, and amines .
Biochemical Pathways
It is known that it can be used for esterification, etherification, amination and other reactions in organic synthesis .
Pharmacokinetics
Its physical and chemical properties such as its boiling point, density, and vapor pressure suggest that it may have certain bioavailability characteristics .
Result of Action
It is known that it can react with many organic compounds to produce substitution reactions, generating the corresponding esters, ethers, and amines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-adamantyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQSEJBREPQBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378137 | |
| Record name | 1-ADAMANTANEACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19835-38-2 | |
| Record name | 1-ADAMANTANEACETYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B20644.png)
![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)







